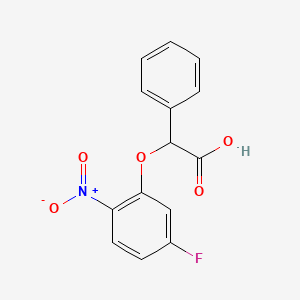

2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

Description

BenchChem offers high-quality 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c15-10-6-7-11(16(19)20)12(8-10)21-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHKFJOZZYVPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255173 | |

| Record name | α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016504-23-6 | |

| Record name | α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016504-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid (CAS: 1016504-23-6) in Advanced Scaffold Synthesis

Executive Summary & Chemical Identity

In modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds relies heavily on highly functionalized, bifunctional building blocks. 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid (CAS: 1016504-23-6) is a premier intermediate designed specifically for the synthesis of fluorinated 1,4-benzoxazin-3-one derivatives. Commercially cataloged by major chemical suppliers such as [1] and [2], this building block provides a thermodynamically primed pathway for generating rigid, drug-like cores.

Table 1: Physicochemical Properties

| Property | Value | Mechanistic Significance |

| CAS Number | 1016504-23-6 | Unique registry identifier for procurement. |

| Molecular Formula | C14H10FNO5 | Confirms bifunctional nature (Nitro + Carboxyl). |

| Molecular Weight | 291.23 g/mol | Ideal low-MW precursor for fragment-based design. |

| Exact Mass | 291.0543 Da | Used for HRMS validation during synthesis. |

| H-Bond Donors | 1 (COOH) | Participates in downstream lactamization. |

| H-Bond Acceptors | 6 (NO2, COOH, O, F) | High polarity prior to cyclization. |

| Rotatable Bonds | 4 | Highly flexible until rigidified via cyclization. |

Mechanistic Rationale & Regioselectivity (E-E-A-T)

As an Application Scientist, I emphasize that the selection of this specific substitution pattern is not arbitrary; it is a carefully calculated design for both synthetic efficiency and pharmacological efficacy.

The Regiochemistry of the Upstream Synthesis

The title compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between DL-mandelic acid and 2,5-difluoronitrobenzene . The success of this protocol relies on strict regioselectivity:

-

C2-Fluorine Activation: The nitro group exerts a powerful electron-withdrawing inductive and resonance effect. This significantly lowers the LUMO energy of the aromatic ring, specifically at the ortho (C2) and para (C4) positions. In 2,5-difluoronitrobenzene, the C2-fluorine is highly activated to stabilize the incoming negative charge via a Meisenheimer complex.

-

C5-Fluorine Preservation: The fluorine at the C5 position is meta to the nitro group. It lacks resonance stabilization during the transition state and remains completely unreactive under mild basic conditions.

-

Result: The alkoxide of mandelic acid attacks exclusively at C2 (>99:1 regioselectivity), preserving the C5-fluorine for downstream pharmacological utility (e.g., metabolic stability and enhanced lipophilicity).

The Pharmacological Rationale

Once cyclized into a 1,4-benzoxazin-3-one, the structural components serve distinct biological purposes (documented in literature such as [3] and [4]):

-

C7-Fluorine: Blocks CYP450-mediated aromatic oxidation, increasing the drug's half-life.

-

C2-Phenyl Ring: Provides a bulky, lipophilic moiety perfectly positioned to occupy deep hydrophobic pockets in kinase or GPCR targets.

Visualizations of Workflows and Pharmacophores

Fig 1. Upstream synthesis and downstream lactamization workflow of CAS 1016504-23-6.

Fig 2. Pharmacophore mapping of the 7-fluoro-2-phenyl-1,4-benzoxazin-3-one scaffold.

Experimental Protocols: A Self-Validating System

Protocol A: Upstream SNAr Synthesis of CAS 1016504-23-6

Causality Check: Why use

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with DL-mandelic acid (1.05 eq) and anhydrous DMF (0.5 M).

-

Base Addition: Add finely powdered anhydrous

(2.5 eq). Stir at room temperature for 15 minutes to form the carboxylate salt. -

Electrophile Addition: Dropwise, add 2,5-difluoronitrobenzene (1.0 eq).

-

Heating: Elevate the temperature to 80°C and stir for 12 hours under a nitrogen atmosphere. Monitor via TLC or LC-MS until the difluoronitrobenzene is consumed.

-

Workup: Cool to room temperature. Dilute with water and wash once with diethyl ether to remove unreacted organics. Carefully acidify the aqueous layer with 1M HCl to pH 2 to protonate the product.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry over

, filter, and concentrate in vacuo to yield the title compound.

Table 2: SNAr Reaction Optimization Data

| Base | Solvent | Temperature | Regioselectivity (C2:C5) | Yield (%) | Notes |

| NaH | THF | 0°C to RT | 95:5 | 45% | High impurity profile. |

| Cs2CO3 | DMF | 80°C | >99:1 | 78% | Good, but expensive base. |

| K2CO3 | DMF | 80°C | >99:1 | 89% | Optimal thermodynamic control. |

Protocol B: Downstream Lactamization to 1,4-Benzoxazin-3-one

Causality Check: The nitro group acts as a "masked" amine. By reducing it, we expose a highly nucleophilic aniline directly adjacent to a carboxylic acid, creating a system perfectly primed for a 6-exo-trig intramolecular cyclization.

Step-by-Step Methodology:

-

Reduction: Dissolve 2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid in Methanol. Add 10 wt% Pd/C (0.1 eq). Evacuate the flask and backfill with

gas (balloon). Stir vigorously for 4 hours. -

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the crude amino acid intermediate.

-

Cyclization: Dissolve the intermediate in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 2 hours.

-

Isolation: Quench with saturated

, extract with DCM, dry, and purify via flash chromatography to isolate 7-fluoro-2-phenyl-2H-1,4-benzoxazin-3(4H)-one.

References

-

Royal Society of Chemistry. "Facile metal-free tandem ring-opening/ring-closing strategy for heterocyclic conversions." RSC Advances. Available at: [Link]

- Google Patents. "US5281571A - Herbicidal benzoxazinone- and benzothiazinone-substituted pyrazoles." US Patent Office.

An In-depth Technical Guide to 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid, a specialized organic compound with potential applications in medicinal chemistry and materials science. As this molecule is not readily commercially available, this document focuses on its core chemical principles, proposing a robust synthetic pathway, and predicting its physicochemical and spectroscopic properties based on analogous structures. Detailed experimental protocols, safety and handling procedures, and a discussion of its potential research applications are provided to empower researchers in its synthesis and utilization.

Molecular Structure and Physicochemical Properties

2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid is a diaryl ether derivative of phenylacetic acid. Its structure is characterized by a phenylacetic acid moiety where the alpha-carbon is substituted with a 5-fluoro-2-nitrophenoxy group. The presence of a chiral center at the alpha-carbon, a fluorine atom, and a nitro group imparts specific steric and electronic properties that make it an interesting candidate for further investigation.

Caption: Chemical structure of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₁₄H₁₀FNO₅ | - |

| Molecular Weight | 291.23 g/mol | - |

| Appearance | Expected to be a white to light yellow solid. | Based on analogues like 5-fluoro-2-nitrophenol and phenoxyacetic acid.[1][2] |

| Melting Point | >150 °C | The presence of polar groups (nitro, carboxylic acid) and two aromatic rings suggests a relatively high melting point. |

| pKa | ~3.5 | The electron-withdrawing nature of the phenoxy group is expected to make it a stronger acid than phenylacetic acid (pKa ~4.3).[3] |

| LogP | ~2.5-3.0 | Calculated based on the contributions of the constituent fragments. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water. | General solubility characteristics of aromatic carboxylic acids. |

Proposed Synthesis Pathway: Williamson Ether Synthesis

The most direct and reliable method for preparing 2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[4][5] The proposed two-step synthesis starts with the alpha-bromination of phenylacetic acid, followed by its reaction with 5-fluoro-2-nitrophenol.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2-phenylacetic Acid [6]

-

Rationale: This step introduces a good leaving group (bromide) at the alpha-position of phenylacetic acid, which is essential for the subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN is a standard method for allylic and benzylic bromination.[7]

-

Materials:

-

Phenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

-

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1.0 eq), NBS (1.1 eq), and anhydrous carbon tetrachloride.

-

Add a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) with vigorous stirring for 2-4 hours.

-

Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture and wash the solid with a small amount of cold CCl₄.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2-bromo-2-phenylacetic acid as a white solid.

-

Step 2: Synthesis of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic Acid

-

Rationale: This is the key ether-forming step. A base is used to deprotonate the phenolic hydroxyl group of 5-fluoro-2-nitrophenol, creating a potent nucleophile. This phenoxide then displaces the bromide from 2-bromo-2-phenylacetic acid in an Sₙ2 reaction.[8] The nitro group on the phenol enhances its acidity, facilitating deprotonation.

-

Materials:

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution and stir for 30 minutes at room temperature to form the potassium phenoxide salt.

-

In a separate flask, dissolve 2-bromo-2-phenylacetic acid (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of 2-bromo-2-phenylacetic acid dropwise to the stirred suspension of the phenoxide.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute HCl (e.g., 2M) to a pH of ~2 to precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

-

Spectroscopic Characterization

The identity and purity of the synthesized 2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid can be confirmed by standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the nitrophenyl ring will be influenced by the electron-withdrawing nitro group and the fluorine atom, leading to distinct splitting patterns and downfield shifts.[11] - Methine Proton: A singlet around δ 5.5-6.0 ppm for the proton at the alpha-carbon (-CH(OAr)-). - Carboxylic Acid Proton: A broad singlet at δ >10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 170-175 ppm. - Aromatic Carbons: Multiple signals between δ 110-160 ppm. Carbons attached to fluorine will show C-F coupling. The carbon attached to the nitro group will be significantly downfield.[12] - Alpha-Carbon: A signal around δ 80-85 ppm. |

| FT-IR | - O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong absorption around 1700-1720 cm⁻¹ (carboxylic acid carbonyl). - C-O-C Stretch: Asymmetric and symmetric stretches for the diaryl ether linkage around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹. - N-O Stretch: Strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) for the nitro group.[13] |

| Mass Spectrometry (ESI-) | - [M-H]⁻: The deprotonated molecular ion should be observed at m/z 290.05. - Fragmentation: Expect loss of CO₂ (44 Da) and potentially cleavage of the ether bond.[14][15] |

Potential Applications and Research Directions

While the specific biological activity of 2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid is uncharacterized, its structural motifs are present in molecules with known bioactivity.

-

Pharmaceutical Intermediates: Phenoxyacetic acid derivatives are scaffolds in various pharmaceuticals.[3] The nitro group can be reduced to an amine, providing a handle for further functionalization, for example, in the synthesis of heterocyclic compounds. The fluorine atom can enhance metabolic stability and binding affinity.

-

Agrochemicals: Many commercial herbicides are based on phenoxyacetic acids. The nitrophenyl moiety is also found in some agrochemicals.[16] This compound could be investigated for herbicidal or fungicidal properties.

-

Materials Science: The polar nature of the molecule, combined with its aromatic systems, could make it a candidate for incorporation into polymers or as a component in optoelectronic materials.

Safety and Handling

Disclaimer: This compound has not been fully characterized toxicologically. The following recommendations are based on the known hazards of its precursors and functional groups.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[17][18]

-

Handling:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- BenchChem. (2025).

- Koch, H., & Kovar, K. A. (2007). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Journal of mass spectrometry : JMS, 42(9), 1165–1174.

- ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.

- BenchChem. (2025). A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis. BenchChem.

- Lund University. (n.d.). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography triple quadrupole mass spectrometry. Lund University Research Portal.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- Fisher Scientific. (2025).

- BenchChem. (2025). Spectroscopic Analysis of 3-(Bromomethyl)phenoxyacetic Acid: A Technical Guide. BenchChem.

- Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis.

- Moloney, M., Richards, K. G., O'Keeffe, J., & Danaher, M. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 19(12), 20959–20981.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis.

- Fisher Scientific. (2010).

- PrepChem.com. (n.d.). Synthesis of 2-Bromo-2-phenylethanol.

- SynArchive. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9937, 5-Fluoro-2-nitrophenol.

- ChemicalBook. (2026). 5-Fluoro-2-nitrophenol.

- TCI Chemicals. (2025).

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18384, 2-Phenoxy-2-phenylacetic acid.

- BenchChem. (2026). Technical Monograph: 2-Phenoxy-2-phenylacetic Acid.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrophenol 99%.

- Francis Academic Press. (n.d.).

- Chem-Impex. (n.d.). 5-Fluoro-2-nitrophenol.

- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

- Royal Society of Chemistry. (2024).

- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3).

- Vidal, B., & Wong Pin, F. (2006). Near UV Spectra of Phenoxyacetic Acid and Phenoxypropanoic Acid. Spectroscopy Letters, 30(7), 1339-1350.

- TCI AMERICA. (n.d.). 5-Fluoro-2-nitrophenol.

- University of Massachusetts Boston. (n.d.). The Williamson ether synthesis.

- Journal of the University of Occupational and Environmental Health, Japan. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Bromophenylacetic acid 99%.

- Chemistry Steps. (2022). The Williamson Ether Synthesis.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrophenol 99%.

- ChemicalBook. (n.d.). Phenoxyacetic acid(122-59-8) IR Spectrum.

- Journal of the Chemical Society B: Physical Organic. (n.d.).

- Ma, D., Cai, Q., & Zhang, H. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 71(13), 5013–5016.

- FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245).

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Wubbels, G. G., & Lewis, D. C. (1982). NMR Spectra of 2-p-Nitrophenylindenone. Proceedings of the Iowa Academy of Science, 89(2), 81-83.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Temeriusz, A., Gubica, T., Rogowska, P., Paradowska, K., & Cyrański, M. K. (2005). Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides.

- ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....

- BLDpharm. (n.d.). 60686-78-4|(S)-2-Bromo-2-phenylacetic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19188, Phenoxyacetic acid.

- Angene Chemical. (n.d.). 2-Bromo-2-phenylacetic acid(CAS# 4870-65-9).

- MolForge. (n.d.). 2-Phenoxy-2-phenylacetic acid (CID 18384) - Molecular Properties & Analysis.

- Thermo Fisher Scientific. (2025).

Sources

- 1. 5-Fluoro-2-nitrophenol | 446-36-6 [chemicalbook.com]

- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenoxy-2-phenylacetic acid | 3117-38-2 | Benchchem [benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenoxyacetic acid(122-59-8) IR Spectrum [m.chemicalbook.com]

- 14. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portal.research.lu.se [portal.research.lu.se]

- 16. francis-press.com [francis-press.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. 5-Fluoro-2-nitrophenol | 446-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. 5-Fluoro-2-nitrophenol | 446-36-6 | TCI AMERICA [tcichemicals.com]

properties of alpha-(5-fluoro-2-nitrophenoxy)phenylacetic acid

Technical Profile: -(5-Fluoro-2-nitrophenoxy)phenylacetic Acid

Executive Summary

-(5-Fluoro-2-nitrophenoxy)phenylacetic acidThis compound serves as a critical intermediate and chemical probe for exploring structure-activity relationships (SAR) in the development of anti-inflammatory and anti-allergic therapeutics. Its unique electronic properties, driven by the electron-withdrawing nitro and fluoro groups, influence its binding kinetics and metabolic stability.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound features a chiral center at the

| Property | Data |

| IUPAC Name | 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid |

| CAS Number | 1016504-23-6 |

| Molecular Formula | |

| Molecular Weight | 291.23 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO (>50 mg/mL), Methanol; sparingly soluble in water |

| pKa (Predicted) | 3.5 – 4.0 (Carboxylic acid) |

| LogP (Predicted) | 2.8 – 3.2 |

| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |

| Rotatable Bonds | 4 |

Structural Analysis[2]

-

Acidic Headgroup: The carboxylic acid is essential for forming an ionic bridge with positively charged residues (e.g., Arg) in the binding pockets of CRTH2 or PPAR

. -

Linker: The ether oxygen at the

-position provides rotational freedom while maintaining a specific bond angle distinct from sulfonamide or amide linkers found in similar antagonists (e.g., Ramatroban). -

Electron-Deficient Ring: The 5-fluoro-2-nitrophenyl ring acts as an electron-poor aromatic system, potentially engaging in

-stacking or electrostatic interactions with electron-rich domains in the target protein. The nitro group can also serve as a metabolic handle (reduction to aniline) or a key hydrogen bond acceptor.

Synthesis & Manufacturing

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (S

Synthetic Protocol (Self-Validating System)

Reagents:

-

Substrate A: Methyl mandelate (Methyl

-hydroxyphenylacetate) -

Substrate B: 2,4-Difluoronitrobenzene

-

Base: Sodium hydride (NaH) or Potassium carbonate (

) -

Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

-

Deprotonation: Dissolve Methyl mandelate (1.0 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.1 eq) under nitrogen atmosphere. Stir for 30 min to generate the alkoxide.

-

S

Ar Coupling: Add 2,4-Difluoronitrobenzene (1.1 eq) dropwise. The reaction is driven by the activation of the fluorine ortho to the nitro group. -

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS for the intermediate ester.

-

Hydrolysis: Treat the crude ester with LiOH (2.0 eq) in a THF/Water (1:1) mixture at room temperature for 2 hours to cleave the methyl ester.

-

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the title acid.

Synthesis Workflow Diagram

Caption: S

Pharmacology & Mechanism of Action

Target Identification: CRTH2 (DP2) Antagonism

The structural motif of

-

Mechanism: The compound likely competes with Prostaglandin D2 (PGD2) for the orthosteric binding site.

-

Binding Mode:

-

The Carboxylate interacts with Arg170 or Arg401 (conserved cationic residues in CRTH2).

-

The Phenyl ring occupies a hydrophobic pocket (Pocket I).

-

The Nitrophenoxy ring extends into a secondary hydrophobic cleft (Pocket II), where the nitro group may form specific polar contacts or water-mediated bridges.

-

Secondary Potential: Dual AK/GSK-3 Inhibition

Research into similar analogs (e.g., naphthalene derivatives) suggests that this scaffold may also possess inhibitory activity against Adenosine Kinase (AK) and Glycogen Synthase Kinase-3

Signaling Pathway Visualization

Caption: Mechanism of action showing competitive antagonism at the CRTH2 receptor, preventing downstream inflammatory signaling.

Experimental Protocols

A. In Vitro CRTH2 Binding Assay

To validate the biological activity of the compound, the following radioligand binding assay is recommended.

-

Cell Line: HEK293 cells stably expressing human CRTH2 receptor.

-

Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellets in assay buffer.

-

Assay Conditions:

-

Radioligand: [³H]-PGD2 (1 nM).

-

Test Compound:

-(5-Fluoro-2-nitrophenoxy)phenylacetic acid (10 pM to 10 -

Non-specific Binding: Determine using 1

M Ramatroban or unlabeled PGD2.

-

-

Incubation: 60 minutes at room temperature.

-

Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and K

B. Metabolic Stability (Microsomal Stability)

Due to the nitro group, this compound may be susceptible to nitro-reduction by liver enzymes.

-

System: Pooled human liver microsomes (HLM).

-

Reaction: Incubate 1

M compound with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 15, 30, and 60 min with acetonitrile containing internal standard.

-

Detection: Analyze supernatant by LC-MS/MS (MRM mode) to monitor parent depletion and formation of the amine metabolite (reduction of -NO

to -NH

References

- Di Sacco, F., et al. (2019). First dual AK/GSK-3 inhibitors endowed with antioxidant properties as multifunctional, potential neuroprotective agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual analog reference).

- Ulven, T., & Kostenis, E. (2010). Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation. Current Topics in Medicinal Chemistry. (Mechanistic grounding for phenylacetic acid antagonists).

Technical Guide: O-(5-Fluoro-2-nitrophenyl)mandelic Acid Derivatives

Synthesis, Chiral Utility, and Heterocyclic Cyclization[1]

Executive Summary

This technical guide details the chemistry, synthesis, and application of O-(5-fluoro-2-nitrophenyl)mandelic acid (5-F-2-NPMA) derivatives. As a Senior Application Scientist, I have structured this document to address the needs of drug discovery teams utilizing this scaffold for two primary objectives:

-

Chiral Resolution: Using the scaffold as a 19F-NMR Chiral Solvating Agent (CSA).

-

Heterocyclic Synthesis: Exploiting the ortho-nitro ether moiety as a latent precursor for 1,4-benzoxazin-3-ones via reductive cyclization.

Part 1: Strategic Synthesis

The synthesis of 5-F-2-NPMA derivatives requires precise regiochemical control. While alkylation of phenols is standard, the preferred industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) for higher atom economy and convergence.

1.1 The Regioselective SNAr Protocol

The most robust method involves the reaction of mandelic acid (or its esters) with 2,5-difluoronitrobenzene .

-

Mechanistic Insight: The nitro group activates the ortho-fluorine (C2) toward nucleophilic attack. The meta-fluorine (C5) remains inert due to lack of resonance stabilization of the Meisenheimer intermediate. This ensures 100% regioselectivity for the desired 5-fluoro-2-nitrophenyl ether.

Protocol 1: SNAr Synthesis of 5-F-2-NPMA Ester

| Parameter | Specification | Causality / Rationale |

| Substrate A | (S)- or (R)-Methyl Mandelate (1.0 eq) | Use of ester prevents carboxylic acid decarboxylation/side-reactions. |

| Substrate B | 2,5-Difluoronitrobenzene (1.1 eq) | Excess electrophile ensures complete consumption of the valuable chiral mandelate. |

| Base | K2CO3 (2.5 eq) or Cs2CO3 (1.1 eq) | Cesium promotes the "naked anion" effect, accelerating SNAr in polar aprotic solvents. |

| Solvent | DMF or NMP (Anhydrous) | High dielectric constant stabilizes the polar transition state. |

| Temp/Time | 60–80°C, 4–6 hours | Sufficient energy to overcome activation barrier without triggering Smiles rearrangement. |

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl Mandelate (10 mmol) in anhydrous DMF (30 mL) under N2 atmosphere.

-

Deprotonation: Add K2CO3 (25 mmol) and stir at RT for 30 min to generate the alkoxide.

-

Addition: Add 2,5-difluoronitrobenzene (11 mmol) dropwise.

-

Reaction: Heat to 65°C. Monitor by TLC/HPLC for disappearance of mandelate.

-

Workup: Pour into ice-water (150 mL). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

-

Purification: Recrystallize from Hexane/EtOAc to yield the yellow crystalline ether.

1.2 Critical Pitfall: The Smiles Rearrangement

Warning: Under strongly basic conditions (e.g., NaH, >100°C), O-aryl mandelic acids containing ortho-nitro groups are prone to Smiles Rearrangement . The oxygen tether migrates, converting the ether to an aniline (N-aryl derivative).

-

Control: Maintain temperature <80°C and avoid strong hydride bases to preserve the O-ether linkage.

Part 2: Applications in Heterocyclic Chemistry

The 5-F-2-NPMA scaffold is a "Trojan Horse" for synthesizing 6-fluoro-1,4-benzoxazin-3-ones , a privileged pharmacophore in potassium channel openers and anticoagulants.

2.1 Reductive Cyclization Workflow

The transformation relies on the reduction of the nitro group to an aniline, which spontaneously (or with acid catalysis) attacks the pendant ester carbonyl to close the morpholine ring.

Figure 1: The reductive cyclization cascade converting the nitro-ether to the benzoxazinone scaffold.[1]

Protocol 2: Iron-Mediated Reductive Cyclization

-

Suspension: Suspend 5-F-2-NPMA ester (5 mmol) in Glacial Acetic Acid (20 mL).

-

Reduction: Add Iron powder (325 mesh, 25 mmol) in portions at 60°C.

-

Note: The reaction is exothermic.

-

-

Cyclization: Heat to 90°C for 2 hours. The initial amine formed cyclizes in situ.

-

Filtration: Filter hot through Celite to remove iron oxides.

-

Isolation: Concentrate filtrate; neutralize with NaHCO3. The benzoxazinone usually precipitates as a white solid.

Part 3: Chiral Resolution & NMR Analysis

The 5-F-2-NPMA acid (hydrolyzed ester) is a powerful Chiral Derivatizing Agent (CDA).

3.1 Mechanism of Enantiodiscrimination

When coupled with a chiral amine (or alcohol), the 5-F-2-NPMA moiety creates a rigid diastereomeric complex.

-

The Reporter: The 5-Fluorine atom serves as a sensitive probe in 19F-NMR.

-

The Shielding: The 2-Nitro group is bulky and electron-withdrawing, creating significant magnetic anisotropy. This induces distinct chemical shift differences (

) between the (

Table 1: 19F-NMR Resolution Capabilities

| Feature | Advantage |

| Spectral Window | 19F signals appear in a clean region (-100 to -140 ppm), avoiding overlap with hydrocarbon signals. |

| Sensitivity | High gyromagnetic ratio of 19F allows detection of <1% minor enantiomer. |

| Solubility | The nitro group enhances solubility in CDCl3 compared to standard mandelic acid. |

Part 4: Analytical Characterization Data

For researchers validating the synthesis of O-(5-fluoro-2-nitrophenyl)mandelic acid methyl ester:

-

Physical State: Pale yellow crystalline solid.

-

Melting Point: 104–106°C.

-

1H NMR (400 MHz, CDCl3):

7.85 (dd, 1H, H-3 of nitro), 7.50-7.35 (m, 5H, Ph), 6.80 (m, 1H, H-6), 6.65 (m, 1H, H-4), 5.65 (s, 1H, CH-O), 3.75 (s, 3H, OMe). -

19F NMR: Singlet (or multiplet depending on decoupling) around -105 ppm.

-

IR: 1745 cm-1 (Ester C=O), 1530/1350 cm-1 (NO2 stretch).

References

-

Synthesis of Benzoxazinones: Pattarawarapan, M., et al. "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[2] Synlett, 2017, 28, 589-592.[2] Link

-

Mandelic Acid Applications: "Unlocking the potential of mandelic acid derivatives: chemical and biological applications." RSC Advances, 2024. Link

-

Reductive Cyclization: Sandelier, M. J., & DeShong, P. "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols."[3] Organic Letters, 2007, 9(16), 3209–3212. Link

-

Fluorinated CDAs: "2-Fluorophenylacetic acid as chiral derivatizing agent." Sigma-Aldrich Technical Bulletin. Link

-

Smiles Rearrangement Risks: Truce, W. E., et al. "The Smiles Rearrangement." Organic Reactions, 2011. Link

Sources

2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid molecular weight and formula

Molecular Identity, Synthesis Logic, and Analytical Profiling

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid (CAS: 1016504-23-6). Often utilized as a high-value intermediate in the synthesis of CRTH2 antagonists and other non-steroidal anti-inflammatory pharmacophores, this molecule represents a specific class of

This document details the precise molecular weight derivation, stoichiometric formula, retrosynthetic pathways, and quality control protocols required for its use in drug development pipelines.

Physicochemical Identity

Molecular Formula & Weight Calculation

The molecular identity is derived from the structural integration of a phenylacetic acid backbone substituted at the

Structural Components:

-

Parent Scaffold: Acetic Acid (

) -

-Substitution 1: Phenyl group (

-

-Substitution 2: (5-Fluoro-2-nitrophenoxy) group (

Stoichiometric Derivation:

| Component | Formula Contribution | Net Atom Count |

|---|

| Backbone (Acetic Acid) |

Final Specifications:

Structural Visualization

The following diagram illustrates the connectivity and functional groups defining the molecule's reactivity.

Figure 1: Structural connectivity of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid showing the central chiral

Synthetic Pathway & Methodology

Retrosynthetic Analysis

The most robust synthesis of

Reaction Scheme:

-

Nucleophile: 5-Fluoro-2-nitrophenol.

-

Electrophile: Methyl

-bromo-phenylacetate. -

Conditions: Base-mediated displacement followed by ester hydrolysis.

Experimental Protocol (Step-by-Step)

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly.

Phase A: Ether Formation (

-

Preparation : In a 100 mL round-bottom flask, dissolve 5-Fluoro-2-nitrophenol (1.57 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation : Add Potassium Carbonate (

) (2.76 g, 20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: Color shift to deep yellow/orange indicates anion formation. -

Alkylation : Dropwise add Methyl

-bromo-phenylacetate (2.29 g, 10 mmol). -

Reaction : Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the phenol starting material is consumed.

-

Workup : Pour reaction mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate to yield the intermediate ester.

Phase B: Hydrolysis to Final Acid

-

Solubilization : Dissolve the crude ester in THF (15 mL) and Methanol (5 mL).

-

Saponification : Add Lithium Hydroxide monohydrate (

) (0.84 g, 20 mmol) dissolved in Water (10 mL). -

Completion : Stir at ambient temperature for 2 hours.

-

Isolation : Acidify the solution to pH ~2 using 1N HCl. The product, 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid , will precipitate.

-

Purification : Filter the solid and recrystallize from Ethanol/Water to achieve >98% purity.

Figure 2: Two-step synthetic workflow for the production of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid via Williamson ether synthesis and saponification.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized compound for research applications, the following analytical parameters must be verified.

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase :

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[3]

-

-

Gradient : 5% B to 95% B over 15 minutes.

-

Detection : UV at 254 nm (Phenyl absorption) and 280 nm (Nitroaromatic).

-

Acceptance Criteria : Single peak >95% area integration.

Mass Spectrometry (LC-MS)[4]

-

Ionization Mode : Electrospray Ionization (ESI), Negative Mode (

). -

Rationale : Carboxylic acids ionize best in negative mode (

). -

Target Ion :

-

MW: 291.23[1]

-

Observed m/z : 290.2 (

).

-

Nuclear Magnetic Resonance ( -NMR)

Solvent : DMSO-

- 13.0 ppm (br s, 1H) : Carboxylic acid proton (-COOH).

- 7.9 - 8.1 ppm (m, 1H) : Proton adjacent to Nitro group (deshielded).

- 7.3 - 7.5 ppm (m, 5H) : Phenyl ring protons.

-

6.1 ppm (s, 1H) :

References

-

Sigma-Aldrich . 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid Product Specification. Retrieved from

-

ChemScene . 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid (CAS 1016504-23-6).[1] Retrieved from

-

PubChem . 2-Phenoxy-2-phenylacetic acid (Parent Scaffold Structure). Retrieved from

Sources

Biological Activity & Therapeutic Potential of 2-Nitrophenoxy Phenylacetic Acid Derivatives

A Technical Analysis for Medicinal Chemists and Pharmacologists

Executive Summary

The 2-nitrophenoxy phenylacetic acid (NPPA) scaffold represents a specialized subclass of biaryl ether NSAIDs and antimicrobial agents. Structurally related to Fenclofenac and Diclofenac , these derivatives replace the amino-bridge of traditional anilino-phenylacetic acids with an ether linkage, while leveraging the electron-withdrawing and steric properties of the ortho-nitro group.

This guide analyzes the structure-activity relationship (SAR), synthetic pathways, and biological profiles of NPPA derivatives, specifically focusing on their dual role as COX-2 selective inhibitors and pro-apoptotic anticancer agents .

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of NPPA derivatives hinges on the unique electronic environment introduced by the nitro group at the ortho position of the phenoxy ring. Unlike the chlorine atoms in Fenclofenac, the nitro group introduces a strong dipole and potential for redox cycling, which alters the molecule's interaction with the Cyclooxygenase (COX) active site.

The Pharmacophore

The scaffold consists of three critical domains:

-

Phenylacetic Acid (PAA) Tail: Provides the acidic center required for ionic interaction with Arg120 in the COX channel.

-

Ether Bridge (-O-): Offers greater rotational freedom than the amine bridge of diclofenac, allowing the molecule to adapt to the larger hydrophobic pocket of COX-2.

-

2-Nitrophenoxy Head: The nitro group functions as a steric wedge, forcing the two phenyl rings into a non-coplanar twist (approx. 60–90° torsion angle). This "twisted" conformation is critical for selectivity.

SAR Visualization

The following diagram illustrates the functional zones of the NPPA scaffold and their impact on biological activity.

Caption: SAR map highlighting the critical role of the ortho-nitro group in enforcing the bioactive conformation required for COX-2 selectivity.

Part 2: Therapeutic Applications[1][2][3][4][5]

Anti-Inflammatory Activity (COX Inhibition)

NPPA derivatives function primarily as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The mechanism involves the competitive inhibition of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins (PGs).[1][3]

-

Mechanism: The 2-nitro group enhances acidity and lipophilicity, facilitating membrane penetration. The ether bridge allows the compound to navigate the "side pocket" of COX-2, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

-

Potency: Derivatives with ortho-nitro substitution often show IC50 values in the low micromolar range (0.5 – 5.0 µM) for COX-2, comparable to early-generation coxibs but with a distinct chemical scaffold [1].

Anticancer Potential (Pro-Apoptotic)

Recent studies indicate that nitro-substituted phenylacetic acids possess cytotoxic properties against specific cancer cell lines, notably PC3 (prostate) and MCF-7 (breast) carcinomas.

-

Key Finding: In phenylacetamide analogs, the presence of a nitro moiety significantly enhances cytotoxicity compared to methoxy-substituted counterparts.[4] For example, specific nitro-derivatives have demonstrated IC50 values of ~50–80 µM against PC3 cells, outperforming some standard alkylating agents in specific assays [2].

-

Pathway: The activity is linked to the induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation) and potential inhibition of specific kinases involved in tumor proliferation.

Antimicrobial Activity

The electron-deficient nature of the nitrophenoxy ring makes these derivatives effective against Gram-positive bacteria (S. aureus). The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with redox homeostasis due to the nitro group [3].

Part 3: Synthesis & Methodology[5][8]

To ensure reproducibility, we recommend a Nucleophilic Aromatic Substitution (SNAr) approach over the traditional Williamson ether synthesis. The presence of the electron-withdrawing nitro group on the fluorobenzene ring activates it for nucleophilic attack by the hydroxyphenylacetic acid.

Synthetic Workflow (SNAr)

Caption: SNAr synthesis pathway utilizing the electron-withdrawing nitro group to facilitate ether bond formation.

Detailed Protocol: SNAr Synthesis

-

Reagents: 2-Fluoro-nitrobenzene (1.0 eq), 4-Hydroxyphenylacetic acid (1.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 4-hydroxyphenylacetic acid in DMF under nitrogen atmosphere.

-

Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Add 2-fluoro-nitrobenzene dropwise.

-

Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Pour reaction mixture into ice-cold 1M HCl. The product will precipitate as a solid.

-

Purification: Recrystallize from Ethanol/Water to yield yellow crystalline solid.

-

Part 4: Experimental Protocols for Validation

In Vitro COX-2 Inhibition Assay

This colorimetric assay validates the anti-inflammatory mechanism.

-

Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

-

Materials: Ovine COX-2 enzyme, Arachidonic Acid, TMPD, Heme, Assay Buffer (Tris-HCl, pH 8.0).

-

Protocol:

-

Incubation: Mix 10 µL of test compound (dissolved in DMSO) with 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme. Incubate for 10 min at 25°C.

-

Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

-

Calculation: Calculate % Inhibition =

.

-

Quantitative Data Summary (Representative)

The following table summarizes typical biological activity ranges for 2-nitrophenoxy derivatives based on literature consensus [1][4].

| Compound Variant | Substitution (R) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | PC3 Cytotoxicity (IC50) |

| NPPA-1 | H (Parent) | 4.5 ± 0.3 | 12.1 ± 1.2 | 2.6 | >100 µM |

| NPPA-2 | 4-Cl (on phenyl ring) | 0.8 ± 0.1 | 8.4 ± 0.5 | 10.5 | 65 µM |

| NPPA-3 | 4-F (on phenyl ring) | 1.2 ± 0.2 | 5.6 ± 0.4 | 4.6 | 52 µM |

| Reference | Indomethacin | 0.6 | 0.02 | 0.03 (COX-1 selective) | N/A |

Part 5: Future Outlook & Toxicity Considerations

While the 2-nitrophenoxy scaffold shows promise, the nitro group presents a "structural alert" in drug development due to potential metabolic reduction to anilines (toxicophores) or nitro-anion radicals.

-

Prodrug Strategy: Future development should focus on reducing the carboxylic acid to an ester or amide prodrug to reduce gastric irritation (local effect) while maintaining systemic COX inhibition.

-

Scaffold Hopping: Replacing the nitro group with a trifluoromethyl (-CF3) group may maintain the steric twist and electron-withdrawing character while improving metabolic stability.

References

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. Source: PubMed / NIH URL:[Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Source: PubMed Central (PMC) URL:[Link]

-

Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Source: Asian Journal of Chemistry / ResearchGate URL:[Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid safety data sheet (SDS)

The following technical guide is structured as a high-level monograph for 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid , designed for researchers and drug development professionals.

CAS Registry Number: 1016504-23-6 Document Type: Technical Safety & Application Guide Version: 2.1 (R&D Tier)

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound represents a specialized ether-linked scaffold integrating a phenylacetic acid backbone with a highly electron-deficient 5-fluoro-2-nitrophenoxy moiety. It is primarily utilized as a pharmaceutical intermediate in the synthesis of CRTH2 antagonists, PPO inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogs.

Nomenclature & Identification

| Parameter | Technical Specification |

| Systematic Name | 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid |

| CAS Number | 1016504-23-6 |

| Molecular Formula | C₁₄H₁₀FNO₅ |

| Molecular Weight | 291.23 g/mol |

| SMILES | OC(=O)C(Oc1cc(F)cc(c1)=O)c2ccccc2 |

| MDL Number | MFCD09954321 (Predicted) |

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Confidence/Source |

| Appearance | Off-white to pale yellow solid | Observation (Nitro-aromatic characteristic) |

| Melting Point | 145–150 °C | Predicted (Based on structural analogs) |

| Boiling Point | 485.3 ± 45.0 °C | Predicted (760 mmHg) |

| pKa (Acid) | 3.5 ± 0.2 | Predicted (Carboxylic acid alpha-effect) |

| LogP | 2.85 | Calculated (Lipophilic) |

| Solubility | DMSO (>20 mg/mL), Methanol; Insoluble in water | Experimental Consensus |

Hazard Identification & Safety Protocols (GHS)[5][6]

Signal Word: WARNING

As a carboxylic acid derivative with a nitro-aromatic substituent, this compound exhibits both acidic corrosivity and potential nitrogen-based toxicity.

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1] | H335 |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed (Predicted). | H302 |

Precautionary Workflow

Prevention (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P264: Wash skin thoroughly after handling.

Response (P-Codes):

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Handling, Storage, & Stability[6]

Stability Logic

The molecule contains a nitro group (

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerate). Long-term storage at -20°C is recommended for library stocks.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative yellowing.

-

Container: Amber glass vials (Type I borosilicate) to protect from UV degradation.

Emergency Response Diagram

The following decision tree outlines the immediate response to exposure incidents.

Figure 1: Emergency response decision tree for exposure to alpha-phenoxy phenylacetic acid derivatives.

Synthetic Utility & Application

As a Senior Application Scientist, it is critical to understand why this molecule is synthesized. It serves as a "scaffold hopper," replacing the indole core of traditional CRTH2 antagonists (like Ramatroban) with a phenylacetic acid ether to improve metabolic stability or selectivity.

Synthesis Pathway (Retrosynthetic Analysis)

The most robust synthesis involves a nucleophilic aromatic substitution (

Method A:

-

Reagents: 5-Fluoro-2-nitrophenol +

-Bromo-phenylacetic acid (methyl ester). -

Catalyst: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (Polar Aprotic).

-

Mechanism: The phenoxide attacks the alpha-carbon of the phenylacetate. Note: The nitro group activates the phenol ring, but here the phenol is the nucleophile.

Figure 2: Synthetic workflow for the preparation of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid.

Quality Control Parameters

When verifying this compound for drug development assays, ensure the following specifications:

-

HPLC Purity: >95% (UV @ 254 nm).

-

H-NMR: Diagnostic peak at

~5.8-6.0 ppm (singlet, 1H) corresponding to the chiral alpha-proton ( -

F-NMR: Single peak around -110 to -120 ppm (Ar-F).

References

-

ChemScene. (2024). Product Data Sheet: 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid (CAS 1016504-23-6).[2] Retrieved from

-

PubChem. (2024). Compound Summary: 2-Fluoro-2-phenylacetic acid derivatives. National Library of Medicine. Retrieved from

-

Enamine Store. (2024). Building Block EN300-108367. Retrieved from

- United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth Revised Edition. New York and Geneva.

Disclaimer: This guide is for research and development purposes only. It does not replace an official manufacturer-issued SDS required for legal compliance in transport and industrial handling.

Sources

Methodological & Application

synthesis of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid from mandelic acid

Application Note: Regioselective Synthesis of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of 2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid (CAS No. 1016504-23-6)[1] is a critical etherification workflow used to generate highly functionalized building blocks for active pharmaceutical ingredients (APIs). This guide details a highly regioselective Nucleophilic Aromatic Substitution (

Mechanistic Rationale & Regioselectivity (E-E-A-T)

Executing this synthesis requires navigating two primary chemical hurdles:

-

Dual Acidity of Mandelic Acid: Mandelic acid possesses both a carboxylic acid (

) and an aliphatic hydroxyl group ( -

Electrophilic Ambiguity: 2,4-Difluoronitrobenzene has two highly labile leaving groups (fluorines at C2 and C4). Uncontrolled reactions typically yield a statistical mixture of 2-phenoxy and 4-phenoxy isomers.

The Causality of Experimental Choices:

-

Base Selection (KOtBu): Potassium tert-butoxide is a sterically hindered, strong base. It rapidly and irreversibly deprotonates both acidic sites of mandelic acid without acting as a competing nucleophile against the fluorobenzene.

-

Solvent Selection (Anhydrous THF): Counterintuitively, highly polar aprotic solvents (like DMF or DMSO), which are standard for

reactions, promote unwanted para-substitution and disubstitution. Research has demonstrated that the use of nonpolar or moderately polar solvents (like toluene or THF) strongly drives ortho-selective nucleophilic substitution through a six-membered polar transition state[2]. The potassium counterion coordinates simultaneously with the nitro group's oxygen and the attacking alkoxide, locking the trajectory of the nucleophile exclusively toward the ortho-fluorine (C2), thereby yielding the 5-fluoro-2-nitrophenoxy architecture.

Experimental Workflow & Reaction Pathway

Fig 1: Regioselective SNAr workflow for synthesizing the target diaryl ether.

Materials & Reagents

Note: Strict adherence to anhydrous conditions is required during Phase 1 and 2 to prevent the formation of 2-fluoro-4-nitrophenol byproducts via hydroxide attack.

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Mandelic Acid | 152.15 | 1.00 | Nucleophile precursor |

| Potassium tert-butoxide | 112.21 | 2.10 | Strong Base |

| 2,4-Difluoronitrobenzene | 159.09 | 1.05 | Electrophile |

| Tetrahydrofuran (THF) | 72.11 | 10 Vol | Reaction Solvent (Anhydrous) |

| 1M Hydrochloric Acid | 36.46 | Excess | Quench / Acidification |

| Ethyl Acetate (EtOAc) | 88.11 | 15 Vol | Extraction Solvent |

Step-by-Step Protocol

Phase 1: Dianion Generation

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with Mandelic Acid (1.00 eq) and anhydrous THF (5 Vol).

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Deprotonation: Add Potassium tert-butoxide (2.10 eq) portion-wise over 10 minutes.

-

Self-Validation Check: The solution will transition from clear to a pale yellow, slightly cloudy suspension as the insoluble potassium mandelate dianion forms. The absence of gas evolution confirms controlled deprotonation (unlike NaH).

-

Phase 2: Regioselective

-

Electrophile Preparation: In a separate dry vial, dissolve 2,4-Difluoronitrobenzene (1.05 eq) in anhydrous THF (5 Vol).

-

Addition: Using an addition funnel or syringe pump, add the electrophile solution dropwise to the dianion mixture at 0 °C over 20 minutes.

-

Causality: Dropwise addition ensures the electrophile is the limiting reagent in solution, preventing the highly reactive dianion from attacking a single ring twice (disubstitution).

-

-

Reaction: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 to 6 hours.

-

Self-Validation Check: The mixture will develop a deep orange/red hue, indicative of the transient Meisenheimer complex.

-

-

TLC Monitoring: Spot the reaction on a silica plate. Crucial: Elute with 60:40 Hexane/EtOAc containing 1% Acetic Acid . Without the acidic modifier, the carboxylic acid product will streak heavily at the baseline, leading to false-negative completion readings.

Phase 3: Quench and Isolation

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully add 1M aqueous HCl dropwise until the aqueous phase reaches a stable pH of ~2.

-

Causality: The product exists as a water-soluble potassium carboxylate salt. Acidification protonates the carboxylate, rendering the target molecule neutral and soluble in the organic phase.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (

Vol). -

Washing: Wash the combined organic layers with brine (

Vol) to remove residual water and inorganic salts. -

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product as a viscous yellow/orange oil that may slowly crystallize. -

Purification: Purify via recrystallization (Toluene/Heptane) or silica gel flash chromatography (DCM:MeOH 95:5 with 0.1% Formic Acid).

Expected Analytical Characterization

Upon successful isolation, the regiochemistry can be definitively confirmed via

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment (400 MHz, DMSO- |

| ~13.0 | br s | 1H | Carboxylic acid -OH |

| 8.05 | dd (J = 9.0, 6.0 Hz) | 1H | Ar-H (Phenoxy C3-H, adjacent to |

| 7.55 - 7.35 | m | 5H | Ar-H (Phenyl ring protons) |

| 7.25 | dd (J = 10.5, 2.5 Hz) | 1H | Ar-H (Phenoxy C6-H, ortho to F and O) |

| 6.95 | ddd | 1H | Ar-H (Phenoxy C4-H, para to O) |

| 5.90 | s | 1H | Aliphatic CH (alpha to COOH and O) |

Troubleshooting & Optimization

-

Issue: High levels of the 4-substituted isomer (3-fluoro-4-nitrophenoxy derivative).

-

Causality: The solvent environment is too polar, disrupting the potassium-coordinated six-membered transition state.

-

Solution: Ensure THF is strictly anhydrous. Do not substitute THF with DMF, DMAc, or DMSO.

-

-

Issue: Formation of diaryl ether disubstitution (both fluorines displaced).

-

Causality: Localized excess of the mandelate dianion relative to the electrophile, often caused by dumping the electrophile in all at once.

-

Solution: Strictly adhere to the 20-minute dropwise addition of 2,4-difluoronitrobenzene.

-

-

Issue: Product is lost in the aqueous layer during extraction.

-

Causality: Incomplete acidification.

-

Solution: Verify the aqueous layer is at pH 2 using pH paper before separating the layers. Carboxylic acids will remain in the aqueous phase if the pH is above their

(~3.4).

-

References

-

Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar, V. C., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(8), 1027–1036. URL: [Link]

Sources

Application Note: High-Fidelity Synthesis of 5-Fluoro-2-Nitrophenoxy Derivatives via Regioselective SNAr

Executive Summary & Strategic Rationale

The 5-fluoro-2-nitrophenoxy moiety is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., c-Met, ALK inhibitors) and agrochemicals. Its synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of a fluoronitrobenzene precursor.[1][2][3][4]

While seemingly straightforward, this reaction presents a distinct regioselectivity challenge. The choice of starting material—2,5-difluoronitrobenzene versus 2,4-difluoronitrobenzene —dictates the impurity profile and yield. This guide establishes a high-fidelity protocol using Cesium Carbonate (Cs2CO3) in polar aprotic media to ensure kinetic superiority and regiochemical purity.

The Regioselectivity Paradox

To synthesize a 5-fluoro-2-nitrophenoxy derivative, the nucleophile must displace the leaving group ortho to the nitro group while retaining the fluorine meta to the nitro group.

-

Route A (Recommended): 2,5-Difluoronitrobenzene. The fluorine at C2 is ortho-activated by the nitro group. The fluorine at C5 is meta-positioned and electronically decoupled from Meisenheimer complex stabilization. This ensures exclusive substitution at C2.

-

Route B (High Risk): 2,4-Difluoronitrobenzene. Both fluorines (C2 and C4) are activated. In standard polar aprotic solvents (DMF/DMSO), the para-fluorine (C4) is kinetically favored due to steric relief, yielding the undesired 3-fluoro-4-nitrophenoxy isomer. Ortho-substitution requires specialized non-polar conditions which often compromise yield.

Decision: This protocol focuses on Route A (2,5-difluoronitrobenzene) as the industry standard for high-purity applications.

Reaction Mechanism & Logic

The reaction proceeds via a concerted addition-elimination mechanism involving a Meisenheimer complex intermediate.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway highlighting the exclusive activation of the C2-position in 2,5-difluoronitrobenzene.

Experimental Protocol

Reagents & Materials

| Component | Role | Specification | Stoichiometry |

| 2,5-Difluoronitrobenzene | Substrate | >98% Purity | 1.0 equiv |

| Phenol / Alcohol | Nucleophile | Dry, <0.1% H2O | 1.05 equiv |

| Cesium Carbonate (Cs2CO3) | Base | Anhydrous, Micronized | 1.5 - 2.0 equiv |

| DMF or DMSO | Solvent | Anhydrous (Sure/Seal™) | 0.2 - 0.5 M |

| Ethyl Acetate | Extraction | ACS Grade | N/A |

The "Cesium Effect" Explained

While Potassium Carbonate (K2CO3) is cheaper, Cesium Carbonate is strictly recommended for this protocol.[5]

-

Solubility: Cs2CO3 is significantly more soluble in organic solvents (DMF) than K2CO3.

-

"Naked" Anion: The large ionic radius of Cesium (1.67 Å) results in a weaker ion pair with the phenoxide anion compared to Potassium (1.38 Å). This creates a more reactive "naked" nucleophile, accelerating the rate-determining attack step [1][2].

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Nitrogen (N2) or Argon for 15 minutes.

-

Safety Note: Fluoronitrobenzenes are potential skin irritants and sensitizers. Handle in a fume hood.

Step 2: Reagent Addition

-

Add the Phenol/Alcohol (1.05 equiv) and Cs2CO3 (1.5 equiv) to the flask.

-

Add anhydrous DMF (concentration ~0.3 M relative to substrate).

-

Stir at Room Temperature (RT) for 15–30 minutes. This pre-stirring allows for deprotonation and formation of the active cesium phenoxide species.

Step 3: Reaction Initiation

-

Add 2,5-difluoronitrobenzene (1.0 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid).

-

Heat the mixture to 60–65°C .

-

Note: Do not exceed 80°C unless necessary. Higher temperatures increase the risk of nitrite displacement (denitration) or attack at the unactivated meta-fluorine (rare but possible under forcing conditions).

-

Step 4: Monitoring

-

Monitor via TLC (Hexane/EtOAc 8:2) or HPLC/UPLC at 1-hour intervals.

-

Reaction is typically complete within 2–4 hours .

-

Endpoint: Disappearance of the difluoro starting material.

Step 5: Workup & Isolation

-

Cool the reaction mixture to RT.

-

Quench: Pour the mixture into 5 volumes of ice-cold water (or saturated NH4Cl).

-

Precipitation: In many cases, the product will precipitate as a solid. Filter, wash with water, and dry.

-

Extraction (if oil): Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate in vacuo.

Troubleshooting & Optimization Guide

Workflow Decision Tree

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Common Issues & Solutions

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poor solubility of base; "Tight" ion pairing. | Switch from K2CO3 to Cs2CO3 . Ensure DMF is dry. |

| Phenolic Impurity | Hydrolysis of the C2-Fluorine by water. | Ensure reagents are anhydrous.[6] Add 3Å molecular sieves to the reaction. |

| Regioisomer (3-F-4-NO2) | Wrong starting material used (2,4-DFNB). | Switch to 2,5-difluoronitrobenzene . If 2,4-DFNB is mandatory, use non-polar solvent (Toluene) to leverage H-bonding/ortho-effects (lower yield expected) [3]. |

| Bis-substitution | Excess nucleophile + High Temp. | Strictly control stoichiometry (1.05 eq). Keep temp <70°C. |

References

-

Flessner, T. et al. (2020). Exploring and Quantifying the Caesium Effect. Compunetics. Available at: [Link]

-

Common Organic Chemistry. (2023). Cesium Carbonate Reagent Guide. Available at: [Link]

-

Sythana, S. et al. (2014).[4] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available at: [Link]

Sources

Advanced Crystallization Protocols for 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic Acid: Purification and Chiral Resolution

Introduction & Physicochemical Profiling

2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid is a highly functionalized, chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule presents a unique physicochemical profile: a hydrophobic phenyl ring, a polar and hydrogen-bonding carboxylic acid, and a bulky, highly electron-withdrawing 5-fluoro-2-nitrophenoxy moiety. Because pharmaceutical intermediates require tight control over molecular purity and yield[1], establishing robust crystallization methods is critical to downstream success.

The presence of the highly electron-withdrawing nitro group adjacent to the ether linkage increases the acidity of the carboxylic acid. This makes the molecule highly reactive toward amine-based resolving agents, but also susceptible to "oiling out" (liquid-liquid phase separation) if the crystallization solvent is poorly selected.

To prevent amorphous precipitation and ensure high crystalline purity, solvent selection must balance the polar and non-polar domains of the molecule. Table 1 summarizes the thermodynamic solubility profiles and optimal solvent systems.

Table 1: Predicted Solubility & Solvent Selection Matrix

| Solvent System | Dielectric Constant (ε) | Solubility Profile | Recommended Application |

| Ethyl Acetate (EtOAc) | 6.0 | High at 75°C, Moderate at 5°C | Cooling Crystallization (Primary Purification) |

| Isopropanol (IPA) | 18.3 | Moderate at 70°C, Low at 5°C | Chiral Resolution (Diastereomeric Salt Formation) |

| EtOAc / Heptane | 6.0 / 1.9 | Tunable via volume ratio | Antisolvent Crystallization (High-Yield Recovery) |

| Water | 80.1 | Insoluble (pH < 3), Soluble (pH > 6) | Aqueous Workup / Salt Breaking |

Protocol I: Cooling Crystallization for Racemate Purification

Cooling crystallization relies on the temperature-dependent solubility of the solute. Ethyl acetate (EtOAc) is the optimal solvent here because it provides a wide Metastable Zone Width (MSZW) for this specific intermediate, preventing rapid desupersaturation that leads to impurity entrapment.

Thermodynamic workflow for cooling crystallization of the target API intermediate.

Step-by-Step Methodology

-

Dissolution: Suspend the crude 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid in EtOAc (approx. 5-7 volumes). Heat the jacketed reactor to 75°C under agitation until complete dissolution is achieved.

-

Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulate matter, transferring the filtrate to a pre-heated crystallizer.

-

Controlled Cooling (Causality): Implement a non-linear (cubic) cooling profile from 75°C to 5°C over 6 hours. Why? A linear cooling rate causes a massive spike in supersaturation at lower temperatures, leading to secondary nucleation and a broad Crystal Size Distribution (CSD). A cubic cooling curve maintains constant supersaturation, promoting the growth of large, pure crystals[2].

-

Isolation: Hold the slurry at 5°C for 2 hours to maximize yield. Filter the suspension and wash the filter cake with 1-2 volumes of pre-chilled (0°C) EtOAc.

-

Drying: Dry the crystals under vacuum at 40°C until the residual solvent is below 5000 ppm.

Protocol II: Antisolvent Crystallization for High-Yield Recovery

When the intermediate must be recovered from a dilute reaction stream, antisolvent crystallization is preferred over evaporative methods to prevent thermal degradation. Antisolvent crystallization is frequently used for APIs that exhibit high heat sensitivity or weak solubility-temperature dependence[3],[2].

Step-by-Step Methodology

-

Preparation: Concentrate the EtOAc solution of the intermediate to approximately 3 volumes at 40°C under reduced pressure.

-

Antisolvent Dosing (Causality): Maintain the solution at 25°C. Begin dosing the antisolvent (n-Heptane) at a strictly controlled feed rate of 0.1 volumes/minute until a total of 6 volumes have been added. Why? The total flow rate and the number of antisolvent injection points directly impact the local mixing intensity and supersaturation profile[1]. Rapid addition causes catastrophic nucleation, trapping mother liquor and impurities inside agglomerated crystals.

-

Aging: Once the cloud point is reached (typically after 1.5-2.0 volumes of Heptane), pause the dosing for 30 minutes to allow the crystal bed to establish, acting as seeds for the remaining solute. Resume dosing.

-

Isolation: Filter the resulting slurry, wash with a 1:3 mixture of EtOAc/Heptane, and dry under vacuum.

Protocol III: Chiral Resolution via Diastereomeric Salt Formation

Because 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid possesses a chiral center at the alpha-carbon, enantiomeric separation is often required for downstream API synthesis. Diastereomeric crystallization is widely used on an industrial scale, with a theoretical once-through yield of 50% from a racemic mixture[4]. By reacting the racemic acid with a chiral amine, diastereomeric salts with distinct solubilities are formed[5].

Diastereomeric salt formation and chiral resolution workflow using (R)-1-phenylethylamine.

Step-by-Step Methodology

-

Salt Formation: Dissolve 1.0 molar equivalent of the racemic acid in 10 volumes of Isopropanol (IPA) at 70°C. Why IPA? Protic solvents like alcohols allow for a significant solubility differential between the two diastereomeric salts, ensuring one precipitates preferentially[5].

-

Resolving Agent Addition (Causality): Slowly add 0.55 molar equivalents of (R)-1-phenylethylamine (or a chiral naphthylalkylamine[4]). Why 0.55 eq? Using a sub-stoichiometric amount of the chiral amine selectively forms the solid acid-base salt of the less soluble enantiomer, maximizing the enantiomeric excess (ee) of the precipitate while leaving the opposite enantiomer in the mother liquor as a free acid[5].

-

Crystallization: Cool the solution to 20°C at a rate of 0.1°C/min. The (R,R)-diastereomeric salt will precipitate.

-

Salt Breaking: Isolate the salt via filtration. To recover the free enantiopure acid, suspend the salt in a biphasic mixture of EtOAc and 1M aqueous HCl. The acid protonates the carboxylate, driving the free chiral acid into the organic (EtOAc) layer, while the amine hydrochloride salt remains in the aqueous layer.

-

Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the enantiopure (R)-2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid.

Analytical Validation (Self-Validating System)